molecular formula C11H8F2N2O B8582854 6-(2,4-Difluorophenyl)-2,3-dihydroimidazo[2,1-b]oxazole

6-(2,4-Difluorophenyl)-2,3-dihydroimidazo[2,1-b]oxazole

Cat. No. B8582854
M. Wt: 222.19 g/mol
InChI Key: VCDYJNXTZOCSOS-UHFFFAOYSA-N
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Patent
US08188083B2

Procedure details

The oxazolidin-2-imine hydrochloride (TCI, 5.00 g, 40.8 mmol) and 2-bromo-1-(2,4-difluorophenyl)ethanone (7.99 g, 34.0 mmol, Example #8, Step A) were dissolved in DMF (34.7 mL) then Na2CO3 (9.01 g, 85.0 mmol) was added. The mixture was stirred for about 15 min and then it was heated to about 80° C. for about 5 h. The mixture was cooled then filtered and the filtrate was concentrated under reduced pressure. The material was purified by flash chromatography on silica gel using DCM/EtOAc (gradient 1:0 to 0:1) to give the title compound (2.02 g, 26%): LC/MS (Table 1, Method g) Rt=1.94 min; MS m/z: 223.1 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.99 g
Type
reactant
Reaction Step One
Name
Quantity
34.7 mL
Type
solvent
Reaction Step One
Quantity
9.01 g
Type
reactant
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[CH2:6][CH2:5][NH:4][C:3]1=[NH:7].Br[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1[F:19])=O.C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C>[F:19][C:13]1[CH:14]=[C:15]([F:18])[CH:16]=[CH:17][C:12]=1[C:10]1[N:7]=[C:3]2[N:4]([CH:9]=1)[CH2:5][CH2:6][O:2]2 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.O1C(NCC1)=N
Name
Quantity
7.99 g
Type
reactant
Smiles
BrCC(=O)C1=C(C=C(C=C1)F)F
Name
Quantity
34.7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.01 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for about 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The material was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C=1N=C2OCCN2C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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